An In-depth Technical Guide to 2-bromo-5-(bromomethyl)phenol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-bromo-5-(bromomethyl)phenol: Synthesis, Properties, and Potential Applications
A Note on Data Availability: Direct experimental data for 2-bromo-5-(bromomethyl)phenol is not extensively available in the public domain. This guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally related analogs, including its precursor 2-bromo-5-methylphenol and its isomer 5-bromo-2-(bromomethyl)phenol. All inferred data and proposed methodologies are explicitly identified as such to ensure scientific integrity.
Introduction and Strategic Importance
2-bromo-5-(bromomethyl)phenol is a bifunctional aromatic compound possessing three key reactive sites: a phenolic hydroxyl group, a bromine atom on the aromatic ring, and a benzylic bromide. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science, offering multiple avenues for synthetic diversification. The strategic placement of the reactive moieties allows for the sequential or orthogonal introduction of various substituents, enabling the construction of complex molecular architectures.
The phenolic hydroxyl provides a handle for etherification, esterification, or for directing further electrophilic aromatic substitution. The aromatic bromine can participate in a range of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds. The highly reactive benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This trifecta of reactivity positions 2-bromo-5-(bromomethyl)phenol as a versatile intermediate for the synthesis of targeted libraries of compounds for drug discovery and for the development of novel functional polymers and materials.
Chemical Structure and Physicochemical Properties
The structural and predicted physicochemical properties of 2-bromo-5-(bromomethyl)phenol are summarized below. These have been estimated based on the known properties of its structural analogs.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-5-(bromomethyl)phenol | - |
| Molecular Formula | C₇H₆Br₂O | - |
| Molecular Weight | 265.93 g/mol | [1] |
| CAS Number | Not assigned | - |
| Canonical SMILES | C1=C(C=C(C=C1CBr)O)Br | - |
| Predicted pKa | ~8.5 (for the phenolic hydroxyl) | Estimated from[2] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, chloroform. | Estimated from[2] |
| Appearance | Likely an off-white to brown solid at room temperature. | Estimated from[2] |
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to 2-bromo-5-(bromomethyl)phenol commences with the commercially available 2-bromo-5-methylphenol. The synthesis proceeds via a free-radical bromination of the benzylic methyl group.
Caption: Proposed synthesis of 2-bromo-5-(bromomethyl)phenol.
Experimental Protocol: Radical Bromination of 2-bromo-5-methylphenol
Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions should be taken, and the reaction should be performed in a well-ventilated fume hood.
Materials:
-
2-bromo-5-methylphenol
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methylphenol (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen, which can inhibit radical reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.
-
Purification: The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-bromo-5-(bromomethyl)phenol.
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.
-
Radical Initiator: AIBN or benzoyl peroxide is used to initiate the radical reaction upon heating or exposure to UV light.
-
Anhydrous and Non-polar Solvent: An anhydrous, non-polar solvent like carbon tetrachloride is used to prevent side reactions and to facilitate the radical mechanism.
-
Inert Atmosphere: The removal of oxygen is crucial as it can act as a radical scavenger and terminate the desired reaction.
Reactivity Profile and Mechanistic Considerations
The reactivity of 2-bromo-5-(bromomethyl)phenol is dictated by its three principal functional groups. Their distinct chemical properties allow for a range of selective transformations.
Caption: Reactivity of 2-bromo-5-(bromomethyl)phenol functional groups.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters. The hydroxyl group is also an ortho-, para-director for further electrophilic aromatic substitution, though the steric hindrance from the adjacent bromine may influence regioselectivity.
-
Aromatic Bromine: The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic aromatic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, significantly increasing molecular complexity.
-
Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This makes it a prime site for introducing a wide variety of functional groups by reaction with nucleophiles such as amines, thiols, cyanides, and carboxylates. The reactivity of this group is generally higher than that of the aromatic bromine, allowing for selective functionalization under appropriate conditions.
Potential Applications in Research and Development
Given its versatile reactivity, 2-bromo-5-(bromomethyl)phenol is a promising candidate for several applications:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel bioactive molecules. The three functional groups can be independently modified to explore the structure-activity relationship (SAR) of a compound series. For instance, the phenolic core is present in many natural products and drugs, the aromatic substitution pattern can be tuned for optimal target engagement, and the benzylic position can be used to introduce side chains that modulate potency and pharmacokinetic properties.
-
Materials Science: The dual reactivity of the phenolic hydroxyl and benzylic bromide makes it a candidate for the synthesis of functional polymers.[3] For example, it could be used to create polyphenolic matrices with pendant reactive groups for applications in ion-exchange resins or as a monomer in polymerization reactions to produce materials with tailored thermal and mechanical properties.[3]
-
Supramolecular Chemistry: The rigid phenolic backbone and the reactive arms could be utilized in the synthesis of macrocycles and host-guest systems. The bromomethyl group can be reacted with di- or polyamines to form macrocyclic ligands capable of coordinating to metal ions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-5-(bromomethyl)phenol is not available, the hazard profile can be inferred from its precursor, 2-bromo-5-methylphenol, and the presence of the reactive bromomethyl group.
Inferred Hazard Statements (based on 2-bromo-5-methylphenol):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Additional Considerations:
-
Benzylic bromides are often lachrymators and potent irritants. Therefore, 2-bromo-5-(bromomethyl)phenol should be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Avoid inhalation of dust and vapors.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored in a tightly sealed container.[5]
References
-
PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)phenol. Retrieved February 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Emerging Trends in the Application of 2-(Bromomethyl)phenol in Advanced Materials. Retrieved February 5, 2026, from [Link]
